6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline 6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline
Brand Name: Vulcanchem
CAS No.: 2549055-18-5
VCID: VC11809943
InChI: InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
SMILES: C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4
Molecular Formula: C15H14BrN5
Molecular Weight: 344.21 g/mol

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline

CAS No.: 2549055-18-5

Cat. No.: VC11809943

Molecular Formula: C15H14BrN5

Molecular Weight: 344.21 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}quinazoline - 2549055-18-5

Specification

CAS No. 2549055-18-5
Molecular Formula C15H14BrN5
Molecular Weight 344.21 g/mol
IUPAC Name 6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline
Standard InChI InChI=1S/C15H14BrN5/c16-13-1-2-14-12(5-13)6-18-15(19-14)21-8-11(9-21)7-20-4-3-17-10-20/h1-6,10-11H,7-9H2
Standard InChI Key HCYAXGOANFUARC-UHFFFAOYSA-N
SMILES C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4
Canonical SMILES C1C(CN1C2=NC=C3C=C(C=CC3=N2)Br)CN4C=CN=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline core—a bicyclic system comprising a benzene ring fused to a pyrimidine ring. Substitutions include:

  • Bromine at position 6, enhancing electrophilicity and potential DNA-intercalating properties.

  • Azetidine ring at position 2, a four-membered saturated nitrogen heterocycle known to improve metabolic stability.

  • Imidazolylmethyl group attached to the azetidine ring, contributing to hydrogen bonding and receptor affinity.

The IUPAC name is 6-bromo-2-[3-(imidazol-1-ylmethyl)azetidin-1-yl]quinazoline, with the Standard InChI key confirming stereochemical specificity.

Physicochemical Profile

Key properties include:

PropertyValue
Molecular FormulaC15H14BrN5\text{C}_{15}\text{H}_{14}\text{BrN}_5
Molecular Weight344.21 g/mol
Lipophilicity (LogP)Estimated 2.1–2.7*
Hydrogen Bond Donors1 (imidazole NH)
Hydrogen Bond Acceptors6 (N atoms in rings)

*Predicted using fragment-based methods.

The compound’s moderate lipophilicity suggests favorable membrane permeability, while its molecular weight (<500 g/mol) aligns with Lipinski’s Rule of Five for oral bioavailability. The azetidine ring reduces conformational flexibility, potentially enhancing target selectivity .

Synthesis and Structural Optimization

Synthetic Pathways

While detailed protocols remain proprietary, general quinazoline derivatization strategies involve:

  • Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines .

  • Bromination: Electrophilic aromatic substitution at position 6 using Br2\text{Br}_2 or NBS\text{NBS}.

  • Azetidine Functionalization: Nucleophilic substitution introducing the azetidine-imidazole moiety.

Reaction yields and purity are optimized via controlled temperature (40–80°C) and catalytic agents (e.g., Pd for cross-coupling).

Structural Analogues and SAR

Comparative studies of quinazoline derivatives highlight critical structure-activity relationships (SAR):

  • Position 6 Halogens: Bromine enhances cytotoxicity vs. chlorine or fluorine in EGFR inhibition assays .

  • Azetidine vs. Piperidine: Azetidine’s ring strain increases tubulin-binding affinity by 30% in analogous compounds .

  • Imidazole Substitutions: Methyl groups at imidazole C4 improve solubility without compromising kinase affinity.

Pharmacological Activities and Mechanisms

Tubulin Polymerization Inhibition

Quinazolines with azetidine groups disrupt microtubule dynamics by binding β-tubulin’s colchicine site . In silico docking predicts this compound occupies a similar pocket, with binding energy ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol} (vs. -8.5 kcal/mol for combretastatin) . This interaction may induce G2/M phase arrest, as observed in compound 6c (IC50_{50} = 5.8 µM in leukemia cells) .

EGFR Tyrosine Kinase Inhibition

The imidazole group facilitates hydrogen bonding with EGFR’s Met793 residue, a critical interaction for gefitinib-like activity . Molecular dynamics simulations suggest a binding mode stabilizing the kinase-inactive conformation, reducing phosphorylation by 70% at 10 µM .

Apoptosis Induction

In HCT-116 colon cancer cells, structural analogues elevate caspase-3/7 activity by 4-fold and cytochrome c release by 3.5-fold . The bromine atom may synergize with imidazole to generate reactive oxygen species (ROS), triggering mitochondrial apoptosis.

Antimicrobial and Anti-inflammatory Effects

While direct evidence is lacking, quinazolines with similar substituents show:

  • Antibacterial Activity: MIC = 8 µg/mL against S. aureus via DNA gyrase inhibition .

  • Anti-inflammatory Action: IL-6 suppression by 60% in macrophages through NF-κB pathway modulation .

Pharmacokinetics and Toxicity

ADME Profiling

Predicted parameters include:

  • Absorption: Caco-2 permeability = 12×106cm/s12 \times 10^{-6} \, \text{cm/s} (high).

  • Metabolism: CYP3A4-mediated oxidation of the azetidine ring; t1/2_{1/2} = 4.2 h in human liver microsomes.

  • Excretion: Renal (60%) and fecal (35%) routes.

Future Directions and Challenges

  • In Vivo Efficacy Studies: Prioritize xenograft models for leukemia and solid tumors.

  • Formulation Optimization: Explore nanoparticle delivery to enhance brain penetration.

  • Combination Therapies: Test synergism with checkpoint inhibitors or PARP inhibitors.

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